3-Amino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-Amino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylmethylene with thiosemicarbazide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the furan ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazolidinones or furans.
Scientific Research Applications
3-Amino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and certain types of cancer.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in microbial metabolism, DNA synthesis, and cell division.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(2-furyl)pyrazole
- 3-Amino-1,2,4-triazole
- 5-(Fur-2-yl)-1H-pyrazol-3-amine
Uniqueness
3-Amino-5-(2-furylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring fused with a furan ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various fields .
Properties
Molecular Formula |
C8H6N2O2S2 |
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Molecular Weight |
226.3 g/mol |
IUPAC Name |
(5E)-3-amino-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H6N2O2S2/c9-10-7(11)6(14-8(10)13)4-5-2-1-3-12-5/h1-4H,9H2/b6-4+ |
InChI Key |
CKJIJKBWEPBBIS-GQCTYLIASA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)N |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)N |
solubility |
12.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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